Methyl-3-Chlor-2,2,3,3-Tetrafluorpropanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

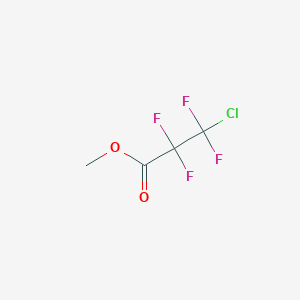

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a useful research compound. Its molecular formula is C4H3ClF4O2 and its molecular weight is 194.51 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Trifluormethylpyridinen

“Methyl-3-Chlor-2,2,3,3-Tetrafluorpropanoat” wird bei der Synthese von Trifluormethylpyridinen verwendet, die wichtige strukturelle Motive in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen sind . Trifluoromethylpyridin (TFMP)-Derivate werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen verwendet . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gattungsbezeichnungen erhalten . Mehrere TFMP-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt .

Entwicklung von Urease-Inhibitoren

“this compound” wird bei der Synthese von 1-Aroyl-3-[3-Chlor-2-methylphenyl]Thioureahybriden verwendet . Diese Hybride wurden als potente Inhibitoren des Enzyms Urease gefunden . Urease ist für mehrere Gesundheitsprobleme im menschlichen Körper verantwortlich, wie z. B. Katheterverkalkung, Enzephalopathie, Magengeschwüre, hepatisches Koma, Nierensteinbildung und viele andere .

Produktion von Kunststoffen, Pharmazeutika und anderen organischen Chemikalien

Biologische Aktivität

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (C4H3ClF4O2) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is characterized by a chlorinated ester structure with four fluorine atoms attached to the propanoate backbone. Its molecular formula is C4H3ClF4O2, and it possesses notable physical properties such as high volatility and reactivity with various biological systems.

Target Interactions

Research indicates that methyl 3-chloro-2,2,3,3-tetrafluoropropanoate may interact with specific biomolecules within cells. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, particularly colon cancer cells. The proposed mechanism involves the compound's affinity for heat shock proteins (HSPs), which play critical roles in cellular stress responses and survival.

Biochemical Pathways

The biological activity of this compound appears to be linked to its effects on cell cycle regulation and apoptosis. The inhibition of cell proliferation suggests that methyl 3-chloro-2,2,3,3-tetrafluoropropanoate may disrupt normal cell cycle progression by altering signaling pathways associated with cell division and programmed cell death.

In Vitro Studies

In laboratory settings, studies have demonstrated that methyl 3-chloro-2,2,3,3-tetrafluoropropanoate can selectively inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Colon Cancer Cells | 15 | Reduced proliferation |

| Breast Cancer Cells | 20 | Induced apoptosis |

| Liver Cancer Cells | 25 | Cell cycle arrest |

These findings indicate that the compound may have significant potential as an anticancer agent .

Case Studies and Research Findings

- Antiproliferative Activity : A study investigated the effects of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate on colon cancer cells. Results showed a marked decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound's ability to induce apoptosis was mediated through caspase activation pathways.

- Toxicological Assessment : Another research effort focused on the toxicity profile of this compound in animal models. Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate was administered to rodents at varying doses over a period of time. Observations included liver necrosis and kidney damage at higher doses (≥200 mg/kg), suggesting potential safety concerns for therapeutic applications .

Safety and Toxicity

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is classified with hazard statements indicating that it can cause severe skin burns and eye damage. Its high flammability also poses risks during handling and application . Therefore, appropriate safety measures must be taken when conducting research or industrial applications involving this compound.

Eigenschaften

IUPAC Name |

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRYDXPCZSESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382115 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127589-63-3 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.